4-Bromo-2-methanesulfonylphenol
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Overview
Description
4-Bromo-2-methanesulfonylphenol is an organic compound with the molecular formula C7H7BrO3S and a molecular weight of 251.10 g/mol . It appears as a white to pale yellow solid and is soluble in certain organic solvents . This compound is commonly used as an intermediate in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methanesulfonylphenol is typically synthesized through the reaction of phenol with sodium nitrite, followed by a series of chemical reactions to achieve the final product . The process involves bromination and sulfonation steps under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous bromination of paracresol, where bromine and paracresol are accurately measured and mixed before being added to a reactor . This method reduces side reactions and improves the selectivity of monobromination, resulting in higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methanesulfonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
4-Bromo-2-methanesulfonylphenol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-methanesulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethoxyamphetamine
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2-Bromo-4-methylphenol
Uniqueness: 4-Bromo-2-methanesulfonylphenol is unique due to its specific combination of bromine and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-bromo-2-methylsulfonylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPADVWWKRDWOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528063 |
Source
|
Record name | 4-Bromo-2-(methanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88041-67-2 |
Source
|
Record name | 4-Bromo-2-(methanesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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